molecular formula C27H21N3O5 B1673210 K252a CAS No. 99533-80-9

K252a

Cat. No. B1673210
CAS RN: 99533-80-9
M. Wt: 467.5 g/mol
InChI Key: KOZFSFOOLUUIGY-SOLYNIJKSA-N
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Description

K252a is a staurosporine analog that was originally isolated from the soil fungi Nocardiopisis sp . It is known to inhibit various protein kinases through competition with the ATP binding site .


Synthesis Analysis

The total synthesis of K252a has been achieved following a convergent approach . A practical and efficient asymmetric synthesis of the key precursor furanose for the synthesis of K252a has also been reported . A novel synthetic strategy employs rhodium carbenoid chemistry in the construction of both the indolocarbazole aglycon and the carbohydrate moiety .


Molecular Structure Analysis

The molecular formula of K252a is C27H21N3O5 . It has a molecular weight of 467.47 g/mol . The structure of K252a includes an indolocarbazole subunit .


Chemical Reactions Analysis

K252a is a reversible cell-permeable, potent inhibitor of phosphorylase kinase, protein kinase A (PKA), and protein kinase C (PKC) . It is also known to inhibit protein kinase G and CaM kinase II .


Physical And Chemical Properties Analysis

K252a is supplied as a lyophilized powder . For a 1 mM stock, it can be reconstituted in DMSO . It is soluble in DMSO at 100 mg/ml but is poorly soluble in ethanol . It is stable for 24 months in lyophilized form .

Scientific Research Applications

2. Anoikis-Sensitization and Suppression of Cellular Migration in Epstein-Barr Virus (EBV)—Associated Nasopharyngeal Carcinoma Cells

  • Results: K252a was able to attenuate BDNF-induced migration and proliferation of NPC cells. More importantly, K252a harbored potent anoikis-sensitization activity against EBV-associated human cancer cells .

3. Angiostatic Effects in Murine Brain Capillary Endothelial Cells

  • Application Summary: K252a, an antagonist of NGF receptor TrkA, was used as a pharmacological tool to study NGF actions and as a lead compound for developing anti-tumor drugs .

4. Myogenic Differentiation in C2 Mouse Myoblasts

  • Application Summary: K252a is reported to promote myogenic differentiation in C2 mouse myoblasts .

5. Inhibition of Neuronal Differentiation of Rat Pheochromocytoma PC12 Cells

  • Application Summary: K252a has been shown to block the neuronal differentiation of rat pheochromocytoma PC12 cells by inhibition of trk tyrosine kinase activity .

6. Angiostatic Effects in Murine Brain Capillary Endothelial Cells

  • Application Summary: K252a, an antagonist of NGF receptor TrkA, was previously used as a pharmacological tool to study NGF actions and as a lead compound for developing anti-tumor drugs .

4. Myogenic Differentiation in C2 Mouse Myoblasts

  • Application Summary: K252a is reported to promote myogenic differentiation in C2 mouse myoblasts .

5. Inhibition of Neuronal Differentiation of Rat Pheochromocytoma PC12 Cells

  • Application Summary: K252a has been shown to block the neuronal differentiation of rat pheochromocytoma PC12 cells by inhibition of trk tyrosine kinase activity .

6. Angiostatic Effects in Murine Brain Capillary Endothelial Cells

  • Application Summary: K252a, an antagonist of NGF receptor TrkA, was previously used as a pharmacological tool to study NGF actions and as a lead compound for developing anti-tumor drugs .

Safety And Hazards

K252a forms explosive mixtures with air on intense heating . It is recommended to store it in solution at -20ºC, desiccated . It should be protected from light .

Future Directions

The important biological activity and novel structures of K252a have inspired an intense effort by synthetic chemists to develop efficient methods for accessing the indolocarbazole nucleus and respective carbohydrate moieties . In addition to cancer, other unresolved medical needs in cardiovascular, inflammatory, and metabolic diseases would benefit from a renewed focus on potent and selective PKD modulators .

properties

IUPAC Name

methyl (15S,16R,18R)-16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21N3O5/c1-26-27(33,25(32)34-2)11-18(35-26)29-16-9-5-3-7-13(16)20-21-15(12-28-24(21)31)19-14-8-4-6-10-17(14)30(26)23(19)22(20)29/h3-10,18,33H,11-12H2,1-2H3,(H,28,31)/t18-,26+,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOZFSFOOLUUIGY-SOLYNIJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12[C@](C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40880065
Record name (+)-Antibiotic K 252a
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40880065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

467.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Antibiotic K 252a

CAS RN

99533-80-9, 97161-97-2
Record name (+)-K 252a
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99533-80-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name SF 2370
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name K-252a
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02152
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Record name (+)-Antibiotic K 252a
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40880065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name K252a
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Record name K252A
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.